2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione
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Overview
Description
2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes two diethylaminoethoxy groups attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the anthracene-9,10-dione precursor, followed by its functionalization with diethylaminoethanol. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to hydroquinone derivatives.
Substitution: The diethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals .
Scientific Research Applications
2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular proteins and DNA. It inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells . Additionally, the compound’s structure allows it to intercalate into DNA, further disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(2-(diethylamino)ethoxy)anthraquinone: Similar structure but with different substitution pattern.
1,4-Bis(2-(diethylamino)ethoxy)anthraquinone: Another anthraquinone derivative with diethylaminoethoxy groups at different positions.
1,5-Bis(2-(diethylamino)ethoxy)anthraquinone: Similar compound with different functional group positions.
Uniqueness
2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase II and intercalate into DNA makes it a promising candidate for anticancer research .
Properties
CAS No. |
88476-75-9 |
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Molecular Formula |
C26H34N2O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2,7-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O4/c1-5-27(6-2)13-15-31-19-9-11-21-23(17-19)26(30)24-18-20(10-12-22(24)25(21)29)32-16-14-28(7-3)8-4/h9-12,17-18H,5-8,13-16H2,1-4H3 |
InChI Key |
NIZOWMDMNDXEEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC |
Origin of Product |
United States |
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